DCLX069 Exhibits Superior PRMT1 Inhibitory Potency Compared to Structural Analog DCLX078
In the original discovery study, six compounds were identified as PRMT1 inhibitors. Among the two most promising hits, DCLX069 demonstrated higher potency than its close structural analog, DCLX078. Both compounds were validated for binding to PRMT1 using T1ρ and STD-NMR, confirming their mechanism of action [1].
| Evidence Dimension | PRMT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 17.9 µM |
| Comparator Or Baseline | DCLX078: 26.2 µM |
| Quantified Difference | DCLX069 is ~1.5-fold more potent than DCLX078 |
| Conditions | In vitro enzymatic assay using recombinant PRMT1 [1]. |
Why This Matters
For researchers aiming to maximize PRMT1 inhibition with a given concentration, DCLX069 provides a measurable potency advantage over its direct analog, reducing compound consumption and potentially enhancing phenotypic effects.
- [1] Hendrickson-Rebizant, T., Sudhakar, S. R. N., Rowley, M. J., Frankel, A., Davie, J. R., & Lakowski, T. M. (2024). Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1. Journal of Medicinal Chemistry, 67(18), 15931-15946. (Table 1 summarizing IC50 data). View Source
